molecular formula C24H38Br2N2 B1663700 bPiDDB CAS No. 525596-66-1

bPiDDB

Cat. No. B1663700
CAS RN: 525596-66-1
M. Wt: 514.4 g/mol
InChI Key: NNPBJCAIRCFEFZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of bPiDDB is represented by the formula C24H38Br2N2 . The compound has a molecular weight of 514.38 .


Chemical Reactions Analysis

BPiDDB has been shown to inhibit nicotine-evoked dopamine (DA) release from rat striatal slices . It has also been found to decrease nicotine self-administration in rats .


Physical And Chemical Properties Analysis

BPiDDB is a polar, cationic molecule with a molecular weight of 514.38 and a chemical formula of C24H38Br2N2 .

Scientific Research Applications

Analysis of bPiDDB Applications

Each application provides a unique insight into the potential uses of bPiDDB in scientific research and therapeutic development.

Europe PMC - Repeated nicotine administration robustly increases bPiDDB inhibitory potency Wiley Online Library - bPiDI: a novel selective α6β2* nicotinic receptor antagonist ResearchGate - r-bPiDI, an α6β2* Nicotinic Receptor Antagonist Springer - r-bPiDI, an α6β2* Nicotinic Receptor Antagonist ASPET Journals - Carrier-Mediated Transport of the Quaternary Ammonium Neuronal

properties

IUPAC Name

3-methyl-1-[12-(3-methylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2.2BrH/c1-23-15-13-19-25(21-23)17-11-9-7-5-3-4-6-8-10-12-18-26-20-14-16-24(2)22-26;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPBJCAIRCFEFZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC=C1)CCCCCCCCCCCC[N+]2=CC=CC(=C2)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bPiDDB

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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